2-(4-Nitropiperazin-1-yl)ethan-1-ol
Description
2-(4-Nitropiperazin-1-yl)ethan-1-ol (CAS RN: 48121-20-6) is a piperazine derivative characterized by a nitro (-NO₂) group at the 4-position of the piperazine ring and a hydroxyl-terminated ethyl chain. Its molecular formula is C₆H₁₃N₃O₂, with a molecular weight of 159.19 g/mol . This compound is recognized as a reference standard by the United States Pharmacopeia (USP), indicating its relevance in pharmaceutical quality control and analytical methodologies .
Properties
CAS No. |
42499-45-6 |
|---|---|
Molecular Formula |
C6H13N3O3 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(4-nitropiperazin-1-yl)ethanol |
InChI |
InChI=1S/C6H13N3O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h10H,1-6H2 |
InChI Key |
ABAUHEKMEHBEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropiperazin-1-yl)ethan-1-ol typically involves the nitration of piperazine followed by the introduction of an ethanol group. One common method involves the reaction of piperazine with nitric acid to form 4-nitropiperazine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield 2-(4-Nitropiperazin-1-yl)ethan-1-ol .
Industrial Production Methods
Industrial production of 2-(4-Nitropiperazin-1-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitropiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethanol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: 2-(4-Aminopiperazin-1-yl)ethan-1-ol.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-(4-Nitropiperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitropiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-Nitrosopiperazine-1-ethanol
While sharing the same molecular formula as the target compound, this analog features a nitroso (-NO) group instead of a nitro (-NO₂) group . The electron-withdrawing nature of -NO is weaker than -NO₂, which may reduce the piperazine ring’s basicity and alter solubility in polar solvents.
2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethanol
This compound introduces a 4-nitrobenzyl group to the piperazine ring, significantly increasing its molecular weight (265.31 g/mol vs. 159.19 g/mol) and lipophilicity . However, the nitro group’s position on the benzyl ring rather than the piperazine may reduce its electron-withdrawing effects on the amine, altering reactivity in synthetic pathways.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
The chloroacetyl and pyrimidinylphenyl groups suggest utility as a synthetic intermediate, with a reported yield of 70% under mild conditions . Its higher molecular weight (329.79 g/mol) and heteroaromatic components may confer distinct pharmacokinetic properties compared to the target compound.
Biological Activity
2-(4-Nitropiperazin-1-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- IUPAC Name : 2-(4-Nitropiperazin-1-yl)ethan-1-ol
- CAS Number : 42499-45-6
- Molecular Formula : C8H12N4O3
- Molecular Weight : 200.2 g/mol
Biological Activity
The biological activity of 2-(4-Nitropiperazin-1-yl)ethan-1-ol is primarily attributed to the nitro group, which enhances its interaction with biological targets. The following table summarizes key biological activities reported in various studies:
The mechanism of action for 2-(4-Nitropiperazin-1-yl)ethan-1-ol involves several pathways:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to microbial death and potential therapeutic effects against tumors .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival .
- Receptor Interaction : It can bind to neurotransmitter receptors, modulating their activity and influencing CNS functions .
Case Studies
Several studies have investigated the biological effects of 2-(4-Nitropiperazin-1-yl)ethan-1-ol:
-
Antimicrobial Efficacy Study :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial counts at concentrations as low as 10 μg/mL.
- Results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis.
-
Anticancer Potential Study :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with 2-(4-Nitropiperazin-1-yl)ethan-1-ol resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies suggested that the compound induces apoptosis through caspase activation.
-
Neuropharmacological Assessment :
- Animal models demonstrated that administration of the compound produced anxiolytic-like effects in behavioral tests, indicating its potential as a treatment for anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
